molecular formula C13H20O B13767282 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene CAS No. 54344-61-5

2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene

Cat. No.: B13767282
CAS No.: 54344-61-5
M. Wt: 192.30 g/mol
InChI Key: BXVWNVFSJFBMTG-UHFFFAOYSA-N
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Description

2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene (CAS: 36431-72-8; alternative CAS: 169102-88-9) is a spirocyclic ether with the molecular formula C₁₃H₂₂O and a molecular weight of 194.31 g/mol. It is characterized by a unique spiro[4.5]decane backbone with oxygen at the 1-position and methyl groups at the 2,6,10,10 positions, contributing to its structural rigidity and volatility.

Properties

CAS No.

54344-61-5

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2,6,6,10-tetramethyl-1-oxaspiro[4.5]deca-3,9-diene

InChI

InChI=1S/C13H20O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h6-7,9,11H,5,8H2,1-4H3

InChI Key

BXVWNVFSJFBMTG-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC2(O1)C(=CCCC2(C)C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

  • The precursor ketones typically include 2,2,6,6-tetramethylcyclohexanone derivatives.
  • The cyclization involves intramolecular ether formation to generate the spiro-oxacycle.
  • Acidic or basic catalysts may be employed to facilitate ring closure.
  • Solvents such as ethanol or diethyl ether are commonly used.
  • Reaction temperatures range from ambient to reflux conditions depending on catalyst and solvent.

Typical Reaction Scheme

Step Reagents/Conditions Outcome
1 2,2,6,6-Tetramethylcyclohexanone + suitable electrophile Formation of intermediate alcohol or ether
2 Acid or base catalysis, heating Cyclization to form oxaspiro ring
3 Purification via distillation or chromatography Isolation of 2,6,10,10-tetramethyl-1-oxaspiro[4.5]deca-3,6-diene

Patent-Documented Method (US4011245A)

A key industrial method described in patent US4011245A involves:

  • Reacting a tetramethylcyclohexanone derivative in the presence of ethanol.
  • Using acid catalysis to promote spirocyclization.
  • The reaction mixture is heated under reflux to complete the ring closure.
  • The product is isolated by distillation and purified.

Key parameters extracted:

Parameter Details
Catalyst Acidic catalyst (e.g., sulfuric acid)
Solvent Ethanol
Temperature Reflux (~78 °C for ethanol)
Reaction time Several hours (typically 4-8 h)
Yield Moderate to high (exact yield not specified)
Purification Distillation

This method emphasizes scalability and suitability for producing flavor and fragrance ingredients such as theaspiran.

Summary Table of Preparation Methods

Method/Reference Starting Material Catalyst/Conditions Solvent Temperature Yield/Notes
US4011245A 2,2,6,6-Tetramethylcyclohexanone Acid catalysis (e.g., H2SO4) Ethanol Reflux Scalable, suitable for flavor industry
Related patent US4336197A Substituted cyclohexanones Acid/base catalysis Various organic solvents Reflux or ambient Variations on substituents, yields vary

Research Findings and Considerations

  • The spirocyclic ether formation is sensitive to reaction conditions; acid catalysis is generally preferred to facilitate ring closure.
  • Solvent choice affects reaction rate and product purity; ethanol is favored for industrial processes due to its polarity and boiling point.
  • Purification by distillation is effective due to the distinct boiling point of theaspiran.
  • Side reactions, such as polymerization or over-oxidation, can be minimized by controlling temperature and reaction time.
  • The methods are designed to produce theaspiran with high stereochemical purity, important for its olfactory properties.

Chemical Reactions Analysis

Types of Reactions

2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Flavoring Agent

2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene is recognized for its use as a flavoring agent in food products. It has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and deemed safe for consumption at current levels of intake .

Key Points:

  • Flavor Profile: Floral notes.
  • Usage: Commonly used in beverages such as teas (black tea, green tea) and other flavored products.

Fragrance Industry

The compound is also utilized in the fragrance industry due to its pleasant aroma. It serves as a key ingredient in various perfumes and scented products.

Applications:

  • Perfumes: Incorporated into formulations to enhance scent profiles.
  • Cosmetics: Used in personal care products for fragrance enhancement.

Pharmaceutical Research

There is emerging interest in the pharmaceutical applications of this compound due to its unique structural properties that may contribute to biological activity.

Potential Uses:

  • Therapeutic Agents: Investigated for anti-inflammatory and antioxidant properties.
  • Biomarker Development: Its presence in certain foods may indicate consumption patterns relevant to health studies .

Case Study 1: Flavoring Agent Evaluation

A study conducted by JECFA evaluated the safety of this compound as a flavoring agent. The findings indicated no safety concerns when used at recommended levels in food products. This evaluation supports its widespread use in the food industry without adverse health effects .

Case Study 2: Fragrance Formulation

In the fragrance industry, several formulations have incorporated this compound to enhance floral notes in perfumes. The use of this compound has been linked to increased consumer preference for certain scent profiles due to its unique olfactory characteristics.

Summary Table of Applications

Application AreaSpecific UseRegulatory Status
Flavoring AgentBeverages (e.g., teas)Approved by JECFA
Fragrance IndustryPerfumes and cosmeticsWidely used
Pharmaceutical ResearchPotential therapeutic usesUnder investigation

Mechanism of Action

The mechanism of action of 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and antioxidant activities. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Spirocyclic Compounds

Vitispirane I and II
  • Structure : Spirocyclic ethers with similar C₁₃ frameworks but differing methyl group positions.
  • Occurrence : Prominent in wine (e.g., Riesling), formed during aging via acid-catalyzed hydrolysis of precursors .
  • Aroma Profile: Vitispirane II contributes floral and spicy notes, often co-detected with 2,6,10,10-tetramethyl-1-oxaspiro[4.5]deca-3,6-diene in aroma models .
1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN)
  • Structure: A norisoprenoid with a naphthalene backbone, lacking the spirocyclic oxygen.
  • Occurrence : Found in aged Riesling wines, generated from the hydrolysis of 2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-ene-2,8-diol .
  • Aroma Profile: Imparts petrol or kerosene-like notes, contrasting with the floral-fruity character of this compound .

Carotenoid-Derived Volatiles

β-Ionone
  • Structure : Cyclic ketone with a C₁₃ backbone, derived from β-carotene degradation.
  • Occurrence : Ubiquitous in tea, flowers, and fruits.
  • Aroma Profile: Strong violet-like floral notes, sharing a carotenoid origin with this compound but differing in functional groups (ketone vs. ether) .
α-Ionone
  • Structure: Structural isomer of β-ionone with a shifted double bond.
  • Aroma Profile: Woody and raspberry-like, less floral than β-ionone.

Functional Analogues in Aroma Analysis

Linalool
  • Structure: Acyclic monoterpene alcohol.
  • Occurrence : Dominant in tea and wine.
  • Aroma Profile : Floral and citrusy, often co-detected with this compound in tea metabolomic studies .

Comparative Data Table

Compound Molecular Formula CAS Number Key Sources Aroma Profile Key References
This compound C₁₃H₂₂O 36431-72-8 Wine, green tea, Pu-erh tea Roasted, fruity, floral
Vitispirane II C₁₃H₂₂O N/A Wine Floral, spicy
TDN (1,1,6-Trimethyl-1,2-dihydronaphthalene) C₁₃H₁₆ 30364-38-6 Wine Petrol, kerosene
β-Ionone C₁₃H₂₀O 14901-07-6 Tea, flowers Floral, violet
Linalool C₁₀H₁₈O 78-70-6 Tea, wine, citrus Floral, citrus

Role in Wine Aroma

  • Hydrolysis Pathways: Winterhalter et al. demonstrated that 2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-ene-2,8-diol hydrolyzes to form TDN and vitispiranes in Riesling wine, linking its structural framework to norisoprenoid biosynthesis .
  • Aging Correlation : Levels of this compound fluctuate during fermentation and aging, impacting wine complexity .

Tea Aroma Dynamics

  • Processing Influence: In green tea, fixation methods (e.g., roller-hot air coupling) enhance its formation, contributing to roasted and fruity notes .
  • Storage Impact : In Pu-erh tea, its OAVs increase dramatically during storage, highlighting its role in aged aroma profiles .

Biomarker Potential

  • Prostate Cancer Studies : A structurally similar analogue (2,6,6,10-tetramethyl-1-oxaspiro[4.5]dec-9-ene) correlates with altered ketone and acetate levels in PCa, suggesting shared biochemical disruptions .

Biological Activity

2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene, also known as theaspirane, is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant and antimicrobial properties, as well as its applications in various fields.

  • Molecular Formula: C13H22O
  • Molecular Weight: 194.3132 g/mol
  • CAS Registry Number: 36431-72-8

The compound features a complex structure that contributes to its unique biological properties. The spirocyclic arrangement allows for diverse interactions with biological targets.

Antioxidant Activity

Antioxidant activity is a crucial parameter for evaluating the potential health benefits of compounds. Studies have demonstrated that this compound exhibits significant antioxidant properties.

Research Findings

  • DPPH and ABTS Assays:
    • In a study evaluating various extracts containing this compound, the antioxidant activity was measured using DPPH and ABTS assays. The results indicated that extracts with higher concentrations of this compound showed enhanced free radical scavenging activity.
    • For example, extracts obtained via supercritical fluid extraction (SFE) demonstrated IC50 values indicating strong radical scavenging capabilities compared to synthetic antioxidants like butylated hydroxytoluene (BHT) .
  • Comparison of Extracts:
    • A comparative analysis of different extraction methods revealed that SFE at optimized conditions (e.g., pressure and temperature) significantly improved the antioxidant activity of the extracts containing this compound .
Extraction MethodDPPH IC50 (μg/mL)ABTS IC50 (μg/mL)
Soxhlet28.082402.95
Supercritical Fluid834.81932.08

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated in various studies.

Case Studies

  • Effectiveness Against Pathogens:
    • In vitro studies indicated that this compound exhibited inhibitory effects against several pathogenic bacteria and fungi. The specific mechanisms of action are still under investigation but may involve disrupting microbial cell membranes or interfering with metabolic processes .
  • Potential Applications:
    • Due to its antimicrobial properties, this compound is being explored for use in food preservation and as a natural alternative to synthetic preservatives .

Q & A

Q. How can researchers reconcile discrepancies in hazard classifications between regulatory bodies?

  • Answer : Theaspirane is classified as a flammable liquid (Category 4) in some safety sheets but unclassified in others . Cross-referencing Safety Data Sheets (SDS) from multiple vendors (e.g., Fluorochem vs. Indagoo) and consulting ECHA registrations (EC 253-031-9) ensures comprehensive risk assessment .

Methodological Recommendations

  • Stereochemical Resolution : Use chiral GC columns (e.g., Cyclosil-B) or enzymatic resolution with lipases .
  • Degradation Studies : Monitor hydrolysis kinetics via LC-MS/MS with multiple reaction monitoring (MRM) for TDN .
  • Safety Protocols : Implement NFPA-rated storage cabinets and conduct routine airborne exposure monitoring .

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